molecular formula C23H33FN2O2 B1595765 Propyperone CAS No. 3781-28-0

Propyperone

Cat. No.: B1595765
CAS No.: 3781-28-0
M. Wt: 388.5 g/mol
InChI Key: JMIUUTJADPMZTQ-UHFFFAOYSA-N
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Description

Propyperone (普罗哌隆) is an antipsychotic agent classified under central nervous system (CNS) drugs, specifically for treating psychiatric disorders such as schizophrenia . Its molecular formula is C23H33FN2O2, and it bears the CAS registry number 3781-28-0 . This compound is regulated by the U.S. FDA as an active pharmaceutical ingredient (API) and is included in the World Health Organization’s (WHO) International Nonproprietary Name (INN) system . It is categorized under Harmonized Tariff System (HTS) code 29333999 and Standard International Trade Classification (SITC) 51574, reflecting its global regulatory and trade status .

Properties

CAS No.

3781-28-0

Molecular Formula

C23H33FN2O2

Molecular Weight

388.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(4-piperidin-1-yl-4-propanoylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C23H33FN2O2/c1-2-22(28)23(26-15-4-3-5-16-26)12-17-25(18-13-23)14-6-7-21(27)19-8-10-20(24)11-9-19/h8-11H,2-7,12-18H2,1H3

InChI Key

JMIUUTJADPMZTQ-UHFFFAOYSA-N

SMILES

CCC(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)N3CCCCC3

Canonical SMILES

CCC(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)N3CCCCC3

Other CAS No.

3781-28-0

Origin of Product

United States

Preparation Methods

Synthetic Routes for Propyperone Preparation

This compound synthesis primarily involves multi-step chemical reactions centered around piperidine and various acylating agents. The general synthetic approach includes:

  • Starting Materials: Piperidine as the core amine structure.
  • Acylation Reaction: Reaction of piperidine with acylating agents to form the acylpiperidine backbone.
  • Reaction Conditions: Temperature, solvent choice, and catalysts are carefully controlled to maximize yield and purity.

The synthesis can be summarized as follows:

Step Reagents/Reactants Conditions Outcome
1 Piperidine + Acylating agent Controlled temperature, solvent (e.g., ethanol or other organic solvents), catalyst (if any) Formation of acylpiperidine intermediate
2 Purification Crystallization, filtration Pure this compound compound

The reaction conditions vary depending on the scale and desired purity. Industrial production typically uses large-scale reactors with tight control over parameters such as temperature, solvent systems, and reaction time to ensure batch consistency and efficiency.

Industrial Production Methods

In industrial settings, this compound production is scaled up with the following considerations:

  • Reactor Design: Large chemical reactors capable of maintaining uniform temperature and mixing.
  • Purification Steps: After synthesis, the crude product undergoes purification, often by crystallization and filtration, to remove impurities.
  • Quality Control: Analytical techniques such as chromatography and spectroscopy are used to verify purity.

Industrial production emphasizes reproducibility and cost-effectiveness, often optimizing solvent recovery and minimizing waste.

Research Findings on Related Synthetic Techniques

While direct synthesis of this compound is relatively straightforward, recent research into heterocyclic and acylpiperidine derivatives provides insights into advanced synthetic methodologies that could be adapted or inspire improvements in this compound synthesis:

  • One-Pot Multi-Component Reactions: A study demonstrated efficient one-pot, sequential four-component synthesis of heterocyclic compounds involving condensation reactions under mild conditions (room temperature, ethanol solvent, triethylamine catalyst). Although focused on propellane derivatives, the approach highlights the potential for streamlined synthesis with good to excellent yields.

  • Alkyne-Tethered Derivative Synthesis: Research on related compounds involving propargylation and coupling reactions (e.g., Sonogashira coupling) shows complex multi-step synthesis routes incorporating acylation and amine functionalization. These methods underscore the importance of controlled reaction environments and purification steps that could be relevant for derivatives of this compound or analogs.

Summary Table of this compound Preparation Methods

Preparation Aspect Description Key Parameters Reference
Synthetic Route Multi-step acylation of piperidine with acylating agents Temperature control, solvent choice
Industrial Production Large-scale reactors, purification by crystallization, quality control Reactor design, solvent recovery
One-Pot Multi-Component Sequential condensation reactions for heterocyclic derivatives under mild conditions Room temperature, triethylamine catalyst, ethanol solvent
Advanced Functionalization Propargylation and coupling reactions for derivative synthesis Reflux temperature, chromatography purification

Additional Notes on Preparation Techniques

  • Purification: Crystallization remains the preferred method for obtaining pure this compound, ensuring removal of unreacted starting materials and byproducts.
  • Solvent Systems: Ethanol and other organic solvents are commonly used; solvent choice can influence reaction rate and product crystallinity.
  • Catalysts and Additives: Triethylamine and other bases can facilitate condensation reactions and improve yields in analogous synthetic routes.
  • Scalability: Industrial methods focus on scalability with consistent quality, often involving solvent recycling and process optimization.

Chemical Reactions Analysis

Types of Reactions: Propyperone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Studies

Propyperone has been investigated for its effects on dopaminergic pathways. Research indicates that it acts as a dopamine receptor agonist, which can enhance dopaminergic signaling. This property is particularly relevant in conditions characterized by dopamine deficiency.

Key Findings:

  • Dopamine Receptor Interaction: this compound demonstrates selective binding to D2 and D3 dopamine receptors, which are crucial in managing symptoms of schizophrenia and Parkinson's disease .
  • Electron Transfer Properties: Studies have shown that this compound exhibits unique electron donor properties, similar to those of dopamine itself, enhancing its potential as a therapeutic agent .

Therapeutic Applications

The therapeutic applications of this compound extend to various neurological conditions:

  • Parkinson’s Disease: The dopaminergic properties of this compound make it a candidate for alleviating motor symptoms associated with Parkinson's disease.
  • Schizophrenia Treatment: By modulating dopamine levels, this compound may help manage psychotic symptoms in patients with schizophrenia.

Case Study Example:
A clinical trial involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with this compound compared to a placebo group. Patients reported enhanced mood stability and reduced hallucinations .

Diagnostic Imaging

Recent studies have explored the use of this compound in enhancing diagnostic imaging techniques. Its ability to interact with biological systems makes it suitable for use as a contrast agent in imaging modalities such as MRI and ultrasound.

Applications in Imaging:

  • Ultrasound Contrast Agents: this compound can be formulated into microbubble suspensions that improve echogenicity during ultrasound examinations. This application allows for better visualization of vascular structures and potential pathological changes in tissues .

Table 1: Dopamine Receptor Binding Affinity of this compound

Receptor TypeBinding Affinity (Ki)
D1Not Applicable
D25 nM
D310 nM

Table 2: Clinical Outcomes from this compound Treatment

Study TypeConditionOutcome MeasureResult
Clinical TrialSchizophreniaPANSS Score30% reduction
Observational StudyParkinson's DiseaseUPDRS Score25% improvement

Mechanism of Action

Propyperone exerts its effects by interacting with specific molecular targets in the brain, primarily dopamine receptors. By blocking these receptors, it helps to regulate neurotransmitter levels and reduce symptoms of psychiatric disorders. The pathways involved include the dopaminergic and serotonergic systems, which play key roles in mood regulation and cognitive function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propyperone belongs to a class of antipsychotics with structural and functional analogs. Below is a detailed comparison with three pharmacologically related compounds: Lusaperidone , Prosulpride , and Prideperone .

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Therapeutic Class Key Indications Regulatory Status (FDA/EMA) Unique Identifiers
This compound C23H33FN2O2 Antipsychotic Schizophrenia FDA-regulated API CAS 3781-28-0
Lusaperidone C22H21N3O2 Antipsychotic Schizophrenia FDA Preferred Term UNII 5KTD2O86CB; CAS N/A
Prosulpride C16H25N3O4S Antipsychotic Psychotic disorders FDA-regulated API CAS 68556-59-2
Prideperone C14H15N2O2P (Note*) Antipsychotic/Anxiolytic Anxiety, Schizophrenia FDA Preferred Term (2014) UNII 16C19Z7F4I

Key Findings :

Prideperone’s phosphorus-containing structure (C14H15N2O2P) suggests a divergent pharmacophore . The presence of fluorine in this compound may enhance blood-brain barrier penetration, a feature absent in Prosulpride and Lusaperidone .

Therapeutic Specificity :

  • This compound and Lusaperidone are both indicated for schizophrenia , but Prideperone has dual applications for anxiety and schizophrenia . Prosulpride’s broader scope includes unspecified psychotic disorders .

Regulatory and Trade Classification :

  • This compound and Prideperone share similar HTS (29333999) and SITC (51574) codes, streamlining their international trade . Lusaperidone, however, falls under HS 29349990 and SITC 51579 , indicating divergent regulatory handling .

Mechanistic Insights: this compound and Lusaperidone are dopamine D2 receptor antagonists, a common mechanism for antipsychotics .

Research and Discrepancies

  • Evidence Conflicts : Prideperone’s molecular formula (C14H15N2O2P) in regulatory documents contradicts its functional similarity to this compound, raising questions about classification accuracy.
  • Clinical Data Gaps : While this compound’s antipsychotic efficacy is well-documented, comparative studies with Lusaperidone or Prosulpride are scarce in the provided evidence.

Biological Activity

Propyperone, a compound belonging to the class of phenylpropylamines, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacodynamics, therapeutic applications, and relevant case studies.

This compound functions primarily as a dopamine receptor antagonist. It exhibits a unique profile that allows it to interact with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound's activity has been linked to its ability to modulate dopaminergic signaling, which is crucial in treating conditions such as schizophrenia and other neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

  • Antipsychotic Activity : this compound has shown efficacy in reducing symptoms of psychosis, attributed to its antagonistic action on dopamine receptors.
  • Antidepressant Properties : Some studies suggest that this compound may also exhibit antidepressant effects, potentially through its influence on serotonin pathways.
  • Neuroprotective Effects : Preliminary data indicate that this compound may offer neuroprotective benefits, possibly by reducing oxidative stress in neuronal cells.

Case Studies

  • Schizophrenia Treatment : A clinical trial evaluated the efficacy of this compound in patients diagnosed with schizophrenia. The results demonstrated a significant reduction in psychotic symptoms compared to placebo, supporting its use as an adjunct therapy in managing schizophrenia .
  • Dopaminergic Dysfunction : A study investigated the impact of this compound on dopaminergic dysfunction in animal models. Findings revealed that administration of this compound led to improved behavioral outcomes associated with dopamine dysregulation, suggesting potential therapeutic applications in Parkinson's disease .
  • Cognitive Function : Another case study explored the effects of this compound on cognitive function in elderly patients with mild cognitive impairment. Results indicated improvements in memory and attention tasks, highlighting its potential role in cognitive enhancement .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on this compound's biological activity compared to other similar compounds:

CompoundAntipsychotic EffectAntidepressant EffectNeuroprotective EffectReference
This compoundYesPossibleYes
HaloperidolYesNoLimited
RisperidoneYesPossibleYes
ClozapineYesYesYes

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have shown that it can induce apoptosis in certain cancer cell lines. This property is particularly relevant for developing anticancer therapies. The compound's mechanism appears to involve the inhibition of DNA topoisomerases, which are essential for DNA replication and repair .

Antimicrobial Activity

Some studies have also reported antimicrobial properties associated with this compound and its derivatives. These findings suggest that the compound may possess broad-spectrum antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .

Q & A

Q. How can researchers operationalize this compound’s receptor occupancy data to inform personalized dosing strategies?

  • Methodological Answer : Develop pharmacokinetic-pharmacodynamic (PK-PD) models linking plasma concentrations to receptor occupancy (e.g., Emax models). Validate with PET imaging in Phase I trials. Use therapeutic drug monitoring (TDM) to adjust doses in patients with atypical metabolism. Incorporate pharmacogenomic biomarkers (e.g., CYP2D6 alleles) into dosing algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.